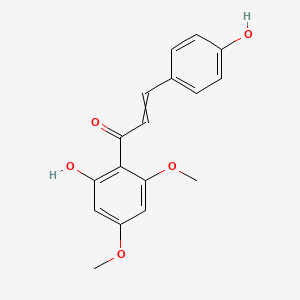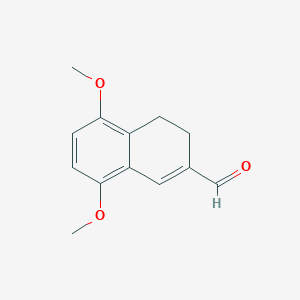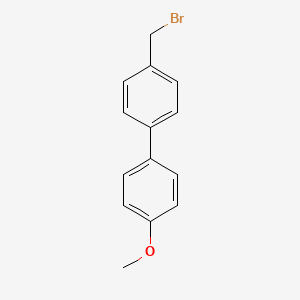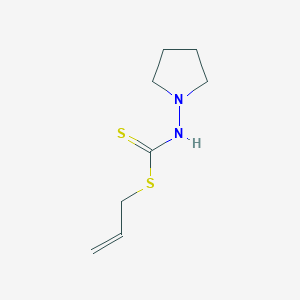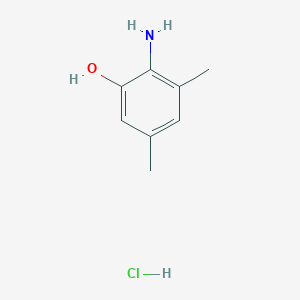
Phenol, 2-amino-3,5-dimethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-amino-3,5-dimethyl-, hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a derivative of phenol, where the phenol ring is substituted with amino and dimethyl groups. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-amino-3,5-dimethyl-, hydrochloride typically involves the nitration of 2,6-dimethylphenol followed by reduction to obtain the amino derivative. The final step involves the formation of the hydrochloride salt by reacting the amino compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the desired purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-amino-3,5-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenol, 2-amino-3,5-dimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2-amino-3,5-dimethyl-, hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol ring can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2-(dimethylamino)-
- 3-Aminophenol
- Phenol, 3-(dimethylamino)-
Uniqueness
Phenol, 2-amino-3,5-dimethyl-, hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of both amino and dimethyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
126910-02-9 |
|---|---|
Formule moléculaire |
C8H12ClNO |
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
2-amino-3,5-dimethylphenol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-5-3-6(2)8(9)7(10)4-5;/h3-4,10H,9H2,1-2H3;1H |
Clé InChI |
CYAZIZMNLBGMRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)O)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12437153.png)
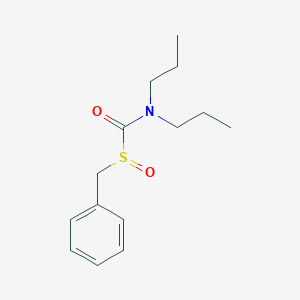
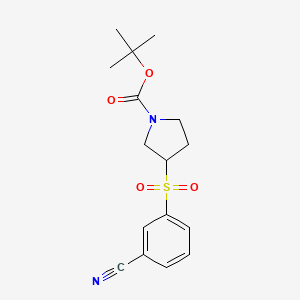
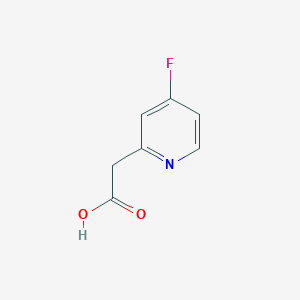
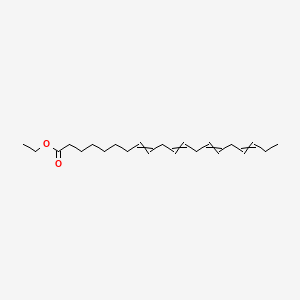
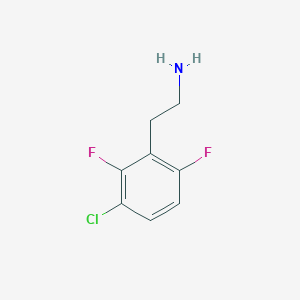
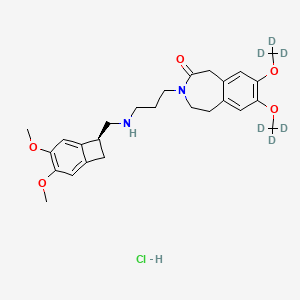
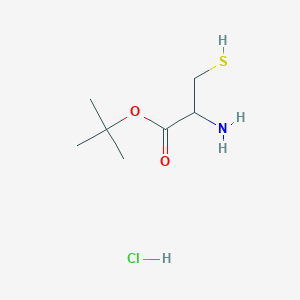
![5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole](/img/structure/B12437195.png)
